

An In-depth Technical Guide on 3-Hydroxy Desalkylflurazepam: Discovery and History

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Compound of Interest		
Compound Name:	3-Hydroxy desalkylflurazepam	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy desalkylflurazepam, also known as N-desalkyl-3-hydroxyflurazepam or Ro 7-5205, is a biologically active metabolite of several benzodiazepine medications, most notably flurazepam. Its discovery and characterization have been integral to understanding the longacting pharmacological effects of its parent compounds. This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to **3-Hydroxy desalkylflurazepam**, tailored for professionals in research and drug development.

Discovery and Historical Context

The history of **3-Hydroxy desalkylflurazepam** is intrinsically linked to the extensive research into the metabolism of flurazepam, a benzodiazepine hypnotic introduced in the 1970s. Early studies focused on identifying the metabolic pathways of flurazepam to understand its prolonged sedative effects.

Initial metabolic studies of flurazepam in the early 1970s identified N-desalkylflurazepam (norflurazepam) as a major and long-lasting active metabolite. Subsequent, more detailed investigations into the biotransformation of flurazepam and its primary metabolites led to the identification of **3-Hydroxy desalkylflurazepam**. Its discovery was a crucial step in mapping



the complete metabolic cascade of flurazepam and appreciating the contribution of various metabolites to its overall clinical profile. The presence of this hydroxylated metabolite highlighted the role of hepatic microsomal enzymes, specifically cytochrome P450, in the phase I metabolism of benzodiazepines.

Forensic toxicology has further underscored the importance of identifying **3-Hydroxy desalkylflurazepam**. Its detection in biological samples serves as a key indicator of the ingestion of its parent benzodiazepines, aiding in clinical and forensic investigations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxy desalkylflurazepam** is presented in the table below. This information is critical for its analytical identification and for understanding its pharmacokinetic behavior.

Property	Value	
Chemical Name	7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3- hydroxy-2H-1,4-benzodiazepin-2-one	
Synonyms	N-Desalkyl-3-hydroxyflurazepam, 3-hydroxy-N- Desalkylflurazepam, Ro 7-5205	
CAS Number	17617-60-6	
Molecular Formula	C15H10CIFN2O2	
Molecular Weight	304.7 g/mol	
Purity	≥98% (as an analytical reference standard)	
Formulation	A solid	
Solubility	Soluble in DMSO (≥10 mg/ml)	
InChI Key	FERBACJQVQVCKH-UHFFFAOYSA-N	

Data sourced from Cayman Chemical.[2]

Experimental Protocols



Detailed experimental protocols are essential for the replication of scientific findings and for the development of new research. Below are outlines of key experimental methodologies relevant to the study of **3-Hydroxy desalkylflurazepam**.

Synthesis of N-desalkylflurazepam (Precursor)

While a specific protocol for the direct synthesis of **3-Hydroxy desalkylflurazepam** is not readily available in the public domain, the synthesis of its immediate precursor, N-desalkylflurazepam, provides a foundational methodology. Hydroxylation of the 3-position would be a subsequent step.

Reaction: Cyclization of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone with ammonia.

Procedure:

- To a solution of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone (326.2 g) in methanol (550 ml) at room temperature, ammonia gas is bubbled.
- The reaction mixture is heated to reflux for 10 hours while maintaining a steady flow of ammonia gas.
- After cooling to room temperature, the crystalline product is filtered.
- The product is washed sequentially with cold methanol (-10°C) and hot water (60°C).
- The final product, 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one (N-desalkylflurazepam), is obtained after drying.[3]

Identification and Quantification in Biological Samples

The detection and quantification of **3-Hydroxy desalkylflurazepam** in biological matrices like urine and blood are crucial for metabolic and forensic studies. High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a standard method.

Sample Preparation (Urine/Blood):



- Enzymatic hydrolysis (using β-glucuronidase) is often performed to cleave glucuronide conjugates.
- Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analyte from the biological matrix.
- The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for analysis.

LC-HRMS Analysis:

- Chromatography: Reversed-phase chromatography is typically employed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used for separation.
- Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. Accurate mass measurements of the parent ion and its fragment ions provide high specificity for identification and quantification.[4][5]

GABA-A Receptor Binding Assay

The pharmacological activity of benzodiazepines is mediated through their binding to the GABA-A receptor. A radioligand binding assay is a standard method to determine the binding affinity of compounds to this receptor.

Protocol Outline:

- Membrane Preparation: Synaptic membranes are prepared from a suitable brain region (e.g., rat cerebral cortex) rich in GABA-A receptors.
- Binding Reaction: The prepared membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [3H]-flunitrazepam) and varying concentrations of the test compound (3-Hydroxy desalkylflurazepam).
- Separation: The bound and free radioligand are separated by rapid filtration.



- Quantification: The radioactivity of the filter-bound membranes is measured by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[6]

Pharmacological Data

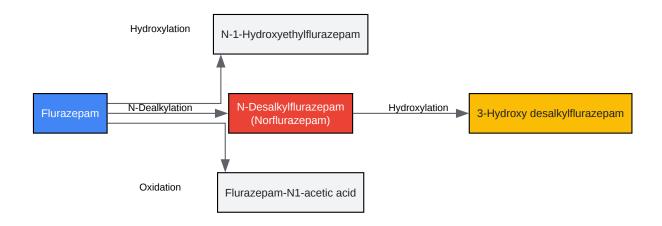
The pharmacological effects of **3-Hydroxy desalkylflurazepam** are attributed to its interaction with the GABA-A receptor, similar to other benzodiazepines. However, specific quantitative data on its binding affinity and in vivo potency are not extensively reported in publicly available literature. The following table provides a template for such data, with values for the parent compound and major metabolite for comparison.

Compound	GABA-A Receptor Binding Affinity (Ki, nM)	In Vivo Potency (Sedative/Anxiolytic Effects)
Flurazepam	Data for specific subtypes available	Clinically effective hypnotic
N-desalkylflurazepam	High affinity, unselective for receptor subtypes	Long-acting active metabolite
3-Hydroxy desalkylflurazepam	Data not readily available	Expected to have sedative and anxiolytic effects

It is known that N-desalkylflurazepam binds unselectively to various benzodiazepine receptor subtypes.[7] **3-Hydroxy desalkylflurazepam** is expected to exhibit a similar profile, contributing to the overall pharmacological effects following the administration of its parent drugs.

Visualizations Metabolic Pathway of Flurazepam



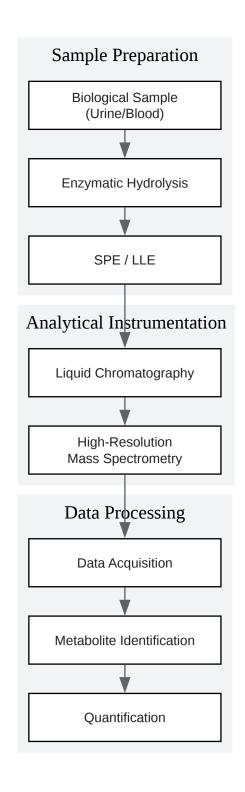


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Caption: Metabolic conversion of Flurazepam to its major metabolites.

Experimental Workflow for Metabolite Identification



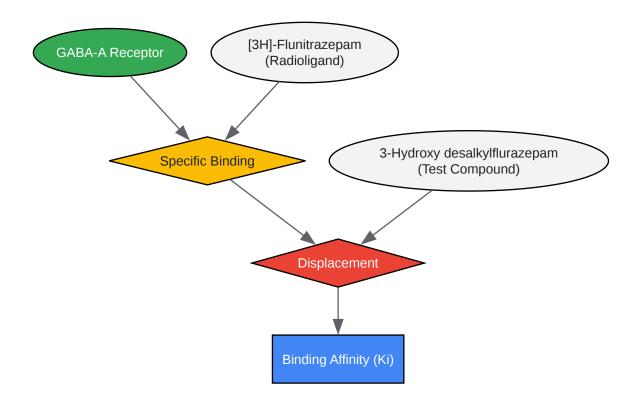


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Caption: Workflow for identifying **3-Hydroxy desalkylflurazepam**.

Logical Relationship in GABA-A Receptor Binding Assay





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Caption: Logic of a competitive radioligand binding assay.

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